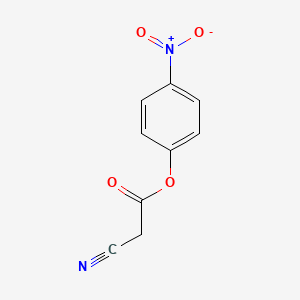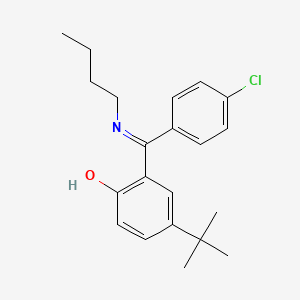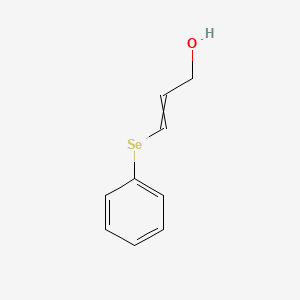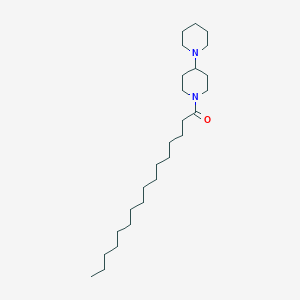
1-(1,4'-Bipiperidin-1'-yl)hexadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one is a chemical compound with the molecular formula C26H50N2O. It is known for its unique structure, which includes a hexadecanone backbone linked to a bipiperidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one typically involves the reaction of hexadecanone with 1,4’-bipiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bipiperidine moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one involves its interaction with specific molecular targets and pathways. The bipiperidine moiety is known to interact with receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-1-yl)hexadecan-1-one: Similar structure but lacks the bipiperidine moiety.
(E)-1-(Piperidin-1-yl)hexadec-2-en-1-one: Contains a double bond in the hexadecanone backbone.
Uniqueness
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one is unique due to its bipiperidine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
79692-15-2 |
|---|---|
Formule moléculaire |
C26H50N2O |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
1-(4-piperidin-1-ylpiperidin-1-yl)hexadecan-1-one |
InChI |
InChI=1S/C26H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26(29)28-23-19-25(20-24-28)27-21-16-14-17-22-27/h25H,2-24H2,1H3 |
Clé InChI |
IXQBPYINTIKETF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N1CCC(CC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
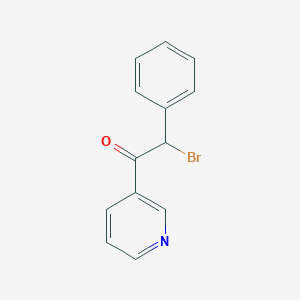
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)

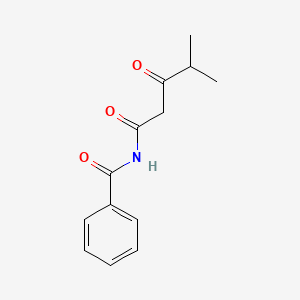
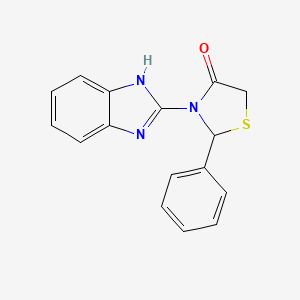
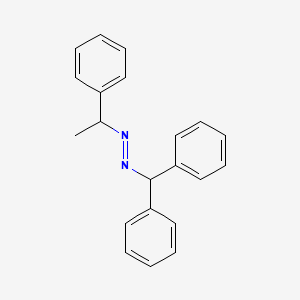
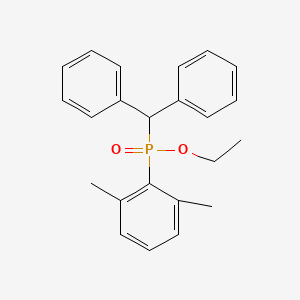
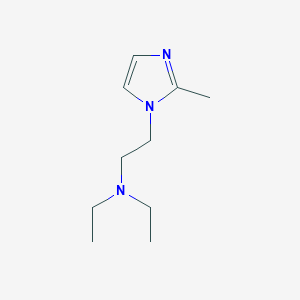
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
